molecular formula C10H13ClN4O2S B1241593 N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

Cat. No. B1241593
M. Wt: 288.75 g/mol
InChI Key: DMVWTSYLUYUVMA-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-acetyl-3-thienyl)methyl]-2-chloroacetamide semicarbazone is a semicarbazone obtained by formal condensation of the keto group of N-[(5-acetyl-3-thienyl)methyl]-2-chloroacetamide with the hydrazino group of semicarbazide. It is a member of thiophenes, a member of ureas, an organochlorine compound, a monocarboxylic acid amide and a semicarbazone. It derives from a chloroacetic acid and a semicarbazide.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(1-chloro-2,2,2-trihaloethylidene)-O-methyl urethanes react with 2-aminothiophenes to form compounds similar to N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide. These compounds undergo ring closure to form 2-trihalomethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-ones under certain conditions (Vovk et al., 2004).

  • The compound has been used in the synthesis of fluorine-containing heterocycles. For instance, reactions with chloroacetamide have led to the formation of complex molecules like 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide and related fused tetracyclic systems (Bakhite et al., 2005).

  • In another study, N-(Methoxycarbonyl)trihaloacetimidoylchlorides, which are structurally related to the compound , reacted with 5-aminopyrazoles to produce N-methoxycarbonyl-N'-(5-pyrazolyl)trihaloacetamidines. These then furnished 6-trihalomethyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones through thermal intramolecular cyclocondensation (Vovk et al., 2001).

Biological and Pharmacological Research

  • The synthesis of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which are derived from compounds similar to N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide, showed promising antimalarial activity against Plasmodium berghei in mice (Werbel et al., 1986).

  • A study on the synthesis and characterization of heterocyclic compounds containing a thienylbenzo[h]quinoline moiety, which is structurally related to the compound, explored the potential applications in creating new compounds with various biological activities (Al-Taifi et al., 2016).

Environmental Applications

  • The synthesis of stereochemically diverse N-thienyl chloroacetamide herbicides, which include compounds structurally similar to N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide, demonstrated varying herbicidal activities, indicating potential for tailored environmental applications (Couderchet et al., 1997).

properties

Product Name

N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

Molecular Formula

C10H13ClN4O2S

Molecular Weight

288.75 g/mol

IUPAC Name

N-[[5-[(Z)-N-(carbamoylamino)-C-methylcarbonimidoyl]thiophen-3-yl]methyl]-2-chloroacetamide

InChI

InChI=1S/C10H13ClN4O2S/c1-6(14-15-10(12)17)8-2-7(5-18-8)4-13-9(16)3-11/h2,5H,3-4H2,1H3,(H,13,16)(H3,12,15,17)/b14-6-

InChI Key

DMVWTSYLUYUVMA-NSIKDUERSA-N

Isomeric SMILES

C/C(=N/NC(=O)N)/C1=CC(=CS1)CNC(=O)CCl

SMILES

CC(=NNC(=O)N)C1=CC(=CS1)CNC(=O)CCl

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CS1)CNC(=O)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-({5-[N-(aminocarbonyl)ethanehydrazonoyl]-3-thienyl}methyl)-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.